![molecular formula C18H17N3O3 B3017954 6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 695224-05-6](/img/structure/B3017954.png)

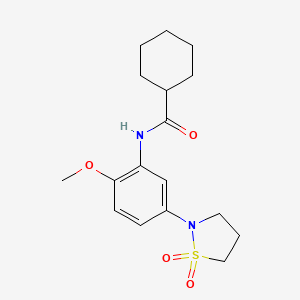

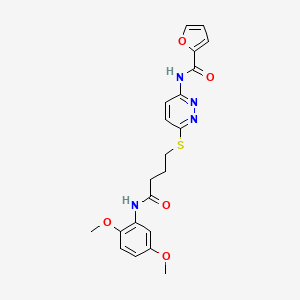

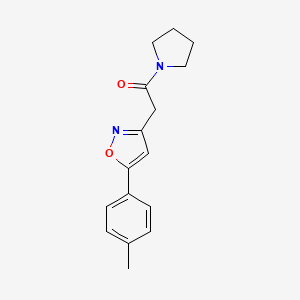

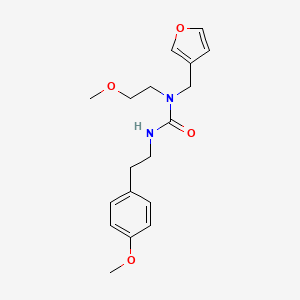

6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

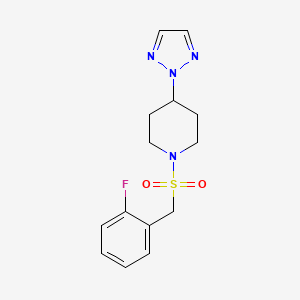

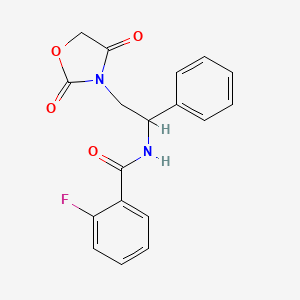

6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis and characterization of compounds within the pyrrolo[3,4-d]pyrimidine class have been explored due to their potential biological activities and structural novelty. For instance, Adams et al. (2005) described the synthesis of a derivative through a [4+2]-cycloaddition reaction involving furan dione and phenyl isocyanate, indicating the chemical's utility in creating complex heterocyclic structures Adams et al., 2005. Similarly, Aniskova et al. (2017) demonstrated the compound's role in generating pyrimidine and pyridazine fragments, essential for constructing molecules with potential biological significance Aniskova et al., 2017.

Development of Supramolecular Assemblies

The molecule has also been implicated in the development of supramolecular assemblies. Fonari et al. (2004) explored pyrimidine derivatives for co-crystallization with crown ethers, revealing the compound's capability to form complex hydrogen-bonded networks, which are of interest for material science and nanotechnology Fonari et al., 2004.

Biological Activity Screening

Further, the chemical scaffold has served as a basis for screening biological activities. Ismail et al. (2004) synthesized derivatives showing antiprotozoal properties, indicating the potential for developing novel therapeutics from this chemical class Ismail et al., 2004.

Photoinduced Oxidative Cyclization

Naya et al. (2008) investigated the molecule for photoinduced oxidative cyclization, providing a novel methodology for synthesizing the furan ring, which is critical for green chemistry Naya et al., 2008.

Theoretical and Experimental Studies

Theoretical studies, such as those by Essa and Jalbout (2008), have examined the structural and electronic properties of related molecules, contributing to our understanding of their behavior and applications in various scientific fields Essa & Jalbout, 2008.

Mécanisme D'action

Target of Action

Similar pyrano[2,3-d]pyrimidinone derivatives have been reported to exhibit a broad range of biological activities, including anticancer , anti-SARS-CoV-2 , antibacterial , anti-inflammatory , antifungal , and antidiabetic activities.

Mode of Action

It’s worth noting that pyrano[2,3-d]pyrimidines are analogs of pyrimidine nucleotides, which are responsible for many biological processes, such as rna and dna synthesis, signaling, cell membrane assembly, and phospholipid and complex lipid biosynthesis .

Result of Action

Similar compounds have been reported to exhibit significant antibacterial activities against various bacterial strains .

Orientations Futures

The future research directions for this compound could involve further exploration of its biological activity, particularly its potential anticancer activity given the known activity of other pyrimidine derivatives . Additionally, more research could be done to fully understand its mechanism of action and to optimize its physical and chemical properties for potential therapeutic use.

Propriétés

IUPAC Name |

6-(furan-2-ylmethyl)-1-methyl-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-20-14-11-21(10-13-8-5-9-24-13)17(22)15(14)16(19-18(20)23)12-6-3-2-4-7-12/h2-9,16H,10-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHBGPGRISIUIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride](/img/structure/B3017872.png)

![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)

![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3017884.png)

![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide](/img/structure/B3017887.png)

![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)